molecular formula C12H18ClNO2 B2893103 2-Amino-4-methyl-2-phenylpentanoic acid;hydrochloride CAS No. 2260936-59-0

2-Amino-4-methyl-2-phenylpentanoic acid;hydrochloride

Cat. No.: B2893103
CAS No.: 2260936-59-0
M. Wt: 243.73
InChI Key: CEHSBBCAGFNIQO-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-2-phenylpentanoic acid;hydrochloride is a versatile small molecule scaffold used in various scientific research applications. It is known for its unique chemical structure, which includes an amino group, a methyl group, and a phenyl group attached to a pentanoic acid backbone. This compound is often used in pharmaceutical research and development due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methyl-2-phenylpentanoic acid;hydrochloride typically involves the reaction of 2-phenylbutyronitrile with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction mixture is then subjected to hydrolysis to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methyl-2-phenylpentanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The phenyl group can be reduced to form cyclohexyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like acyl chlorides and anhydrides are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Amides and other substituted derivatives.

Scientific Research Applications

2-Amino-4-methyl-2-phenylpentanoic acid;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-methyl-2-phenylpentanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic processes and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpentanoic acid: Similar structure but lacks the phenyl group.

    2-Amino-4-phenylbutanoic acid: Similar structure but lacks the methyl group.

    2-Amino-3-methyl-2-phenylpropanoic acid: Similar structure but has a shorter carbon chain.

Uniqueness

2-Amino-4-methyl-2-phenylpentanoic acid;hydrochloride is unique due to the presence of both the methyl and phenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

2-amino-4-methyl-2-phenylpentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-9(2)8-12(13,11(14)15)10-6-4-3-5-7-10;/h3-7,9H,8,13H2,1-2H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHSBBCAGFNIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CC=C1)(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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